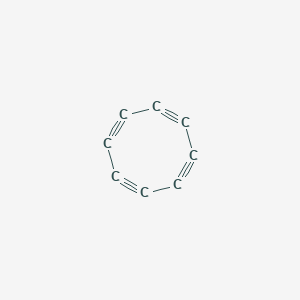
1,3,5,7-Cyclooctatetrayne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5,7-Cyclooctatetrayne is an unsaturated hydrocarbon with the molecular formula C₈H₈annulene. This compound is a colorless to light yellow flammable liquid at room temperature. Unlike benzene, which is aromatic, this compound is not aromatic, although its dianion form, cyclooctatetraenide, is .
Métodos De Preparación
1,3,5,7-Cyclooctatetrayne can be synthesized through various methods. One common method involves the valence isomerization of cubanes. This process is catalyzed by rhodium (I) and involves the transformation of cubane derivatives into cyclooctatetraene . Another method involves the alkylation and subsequent elimination reactions. The compound can also be purified by shaking with aqueous silver nitrate, followed by fractional distillation under vacuum .
Análisis De Reacciones Químicas
1,3,5,7-Cyclooctatetrayne undergoes several types of chemical reactions:
Oxidation: It can react with strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: The compound can be reduced by molecular calcium hydride, among other reducing agents.
Addition Reactions: Unlike benzene, which undergoes substitution reactions, this compound undergoes addition reactions due to its polyene nature.
Common reagents used in these reactions include silver nitrate for purification and molecular calcium hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,3,5,7-Cyclooctatetrayne has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,3,5,7-Cyclooctatetrayne involves its reactivity as a polyene. It undergoes addition reactions, which are characteristic of its non-aromatic nature. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .
Comparación Con Compuestos Similares
1,3,5,7-Cyclooctatetrayne can be compared with other similar compounds, such as:
Cyclooctane: Unlike this compound, cyclooctane is a saturated hydrocarbon and does not undergo addition reactions.
Tetraphenylene: This compound is another polyene but has different reactivity and applications compared to this compound.
The uniqueness of this compound lies in its non-aromatic nature and its ability to undergo addition reactions, making it distinct from aromatic compounds like benzene.
Propiedades
Número CAS |
102508-17-8 |
|---|---|
Fórmula molecular |
C8 |
Peso molecular |
96.08 g/mol |
Nombre IUPAC |
cyclooctatetrayne |
InChI |
InChI=1S/C8/c1-2-4-6-8-7-5-3-1 |
Clave InChI |
GRSMROYMIMVIMS-UHFFFAOYSA-N |
SMILES canónico |
C1#CC#CC#CC#C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl]-3,4,7,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14079703.png)
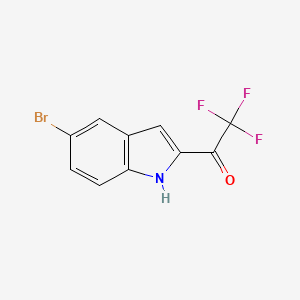
![1-(4-Hydroxy-3-methoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079708.png)
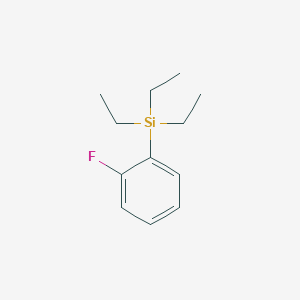
![3,5-Difluoro-4-[(4-methoxyphenyl)methoxy]benzoic acid](/img/structure/B14079713.png)
![9-[3-Methyl-4-[3,4,5-trihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]but-2-enoyl]oxynonanoic acid](/img/structure/B14079716.png)
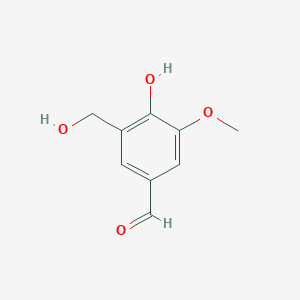
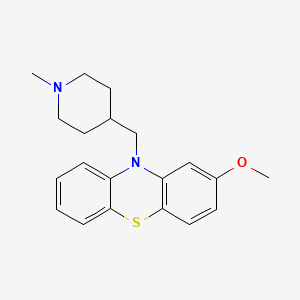
![2,2-Difluoro-2-(1,4,8-trioxaspiro[4.5]decan-7-yl)ethan-1-amine](/img/structure/B14079742.png)
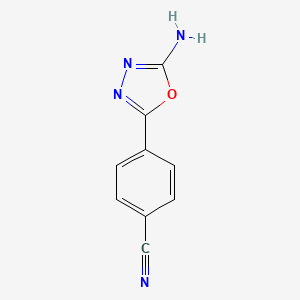
![4-{[(4-Methylphenyl)methyl]sulfanyl}phenol](/img/structure/B14079747.png)
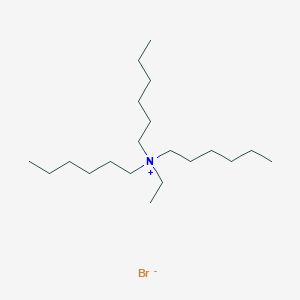
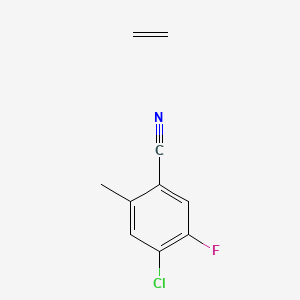
![1-(3-Ethoxy-4-hydroxyphenyl)-2-(3-ethoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079775.png)
